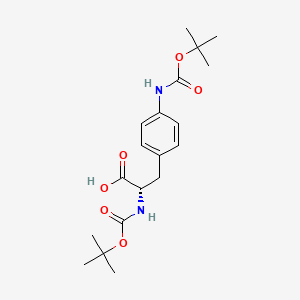

N,N'-Bis-Boc 4-Amino-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N’-Bis-Boc 4-Amino-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-Boc 4-Amino-L-phenylalanine typically involves the protection of the amino groups of 4-Amino-L-phenylalanine with Boc groups. The process generally includes the following steps:

Starting Material: 4-Amino-L-phenylalanine.

Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine (Et3N), and a solvent like dichloromethane (DCM).

Procedure: The reaction is carried out by dissolving 4-Amino-L-phenylalanine in DCM, followed by the addition of Boc2O and Et3N. The mixture is stirred at room temperature until the reaction is complete, typically monitored by thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of N,N’-Bis-Boc 4-Amino-L-phenylalanine follows similar principles but on a larger scale. The process involves:

Large-Scale Reactors: Using large reactors to mix the starting materials and reagents.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Purification: Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Bis-Boc 4-Amino-L-phenylalanine undergoes various chemical reactions, including:

Deprotection: Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Substitution Reactions: Nucleophilic substitution reactions where the amino group can react with electrophiles.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM).

Substitution: Various electrophiles such as acyl chlorides or alkyl halides.

Major Products:

Deprotected Amino Acid: Free 4-Amino-L-phenylalanine.

Peptides: Peptide chains formed by coupling with other amino acids.

Substituted Derivatives: Compounds with modified amino groups.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis-Boc 4-Amino-L-phenylalanine has several applications in scientific research:

Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.

Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.

Material Science: Employed in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of N,N’-Bis-Boc 4-Amino-L-phenylalanine primarily involves its role as a protected amino acid. The Boc groups protect the amino functionalities during chemical reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in various biochemical processes, such as peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

N-Boc-L-phenylalanine: A similar compound with a single Boc-protected amino group.

N-Fmoc-L-phenylalanine: Another protected amino acid with a fluorenylmethyloxycarbonyl (Fmoc) group.

N-Cbz-L-phenylalanine: A protected amino acid with a benzyloxycarbonyl (Cbz) group.

Uniqueness: N,N’-Bis-Boc 4-Amino-L-phenylalanine is unique due to the dual protection of both amino groups, providing enhanced stability and selectivity during chemical reactions. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be controlled .

Biologische Aktivität

N,N'-Bis-Boc 4-Amino-L-phenylalanine (CAS Number: 55533-24-9) is a derivative of phenylalanine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential applications in various biological and medicinal contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C19H28N2O6

- Molecular Weight : 380.44 g/mol

- Melting Point : 126 °C

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 484.9 ± 40.0 °C at 760 mmHg

This compound serves as a protected amino acid in peptide synthesis, allowing for the selective formation of peptide bonds while preventing premature reactions of the amino group. The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization or biological activity . This property is crucial for synthesizing peptides with specific sequences and functionalities.

Applications in Biological Research

- Peptide Synthesis : this compound is widely used as a building block in the synthesis of peptides, including those that mimic natural proteins or possess therapeutic properties .

- Protein-Protein Interactions : The compound is employed in studies investigating protein-protein interactions, which are essential for understanding cellular processes and signaling pathways.

- Enzyme-Substrate Interactions : It has been utilized to explore enzyme-substrate interactions, contributing to the development of enzyme inhibitors or activators.

Study on Enantiopurity in Peptide Synthesis

A study published in ACS Publications examined the synthesis of high enantiopurity N-protected phenylalanine derivatives using N,N'-Bis-Boc protection strategies. The findings indicated that double Boc protection significantly improved yields in cross-coupling reactions compared to mono-protected derivatives, highlighting its utility in synthesizing complex peptides with high stereochemical fidelity .

| Protecting Group | Yield (%) |

|---|---|

| Mono-N-Boc | Low |

| N,N'-Bis-Boc | High |

Investigation into Ergogenic Effects

Research has shown that amino acid derivatives, including this compound, can influence physical performance by modulating hormone secretion and providing fuel during exercise. This suggests potential applications as ergogenic supplements in sports medicine .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-13-9-7-12(8-10-13)11-14(15(22)23)21-17(25)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYRQXPKQWQRQK-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.